Cyclohexanamine 2-methylpropanoic acid physicochemical properties
Cyclohexanamine 2-methylpropanoic acid physicochemical properties
The following technical guide details the physicochemical properties, synthesis, and applications of Cyclohexylammonium Isobutyrate , the salt formed from cyclohexanamine and 2-methylpropanoic acid.
Physicochemical Properties, Synthesis, and Applications
Executive Summary & Chemical Identity
Cyclohexylammonium isobutyrate is the organic salt resulting from the neutralization reaction between cyclohexanamine (cyclohexylamine) and 2-methylpropanoic acid (isobutyric acid). Unlike the covalent amide (N-cyclohexylisobutyramide), this compound exists as an ionic pair stabilized by hydrogen bonding and electrostatic interactions.
It serves primarily as a latent catalyst in polymer chemistry (specifically silanol condensation) and belongs to the class of Volatile Corrosion Inhibitors (VCIs) , where the vapor-phase dissociation of the salt provides dual-action protection for metals.
Chemical Identification
| Parameter | Detail |
| Systematic Name | Cyclohexanaminium 2-methylpropanoate |
| Common Name | Cyclohexylammonium isobutyrate |
| Formula | |
| Molecular Weight | 187.28 g/mol |
| Component A | Cyclohexanamine (CAS: 108-91-8) |
| Component B | Isobutyric Acid (CAS: 79-31-2) |
| Structure | Ionic lattice of cyclohexylammonium cations and isobutyrate anions.[1][2] |
Physicochemical Properties[1][2][3][4]
The following properties are synthesized from experimental data of homologous amine-carboxylate salts and specific patent disclosures regarding this compound's catalytic behavior.
Physical State & Thermal Behavior
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Appearance: White to off-white crystalline solid or viscous hygroscopic oil (depending on purity and moisture content).
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Melting Point (Predicted): 80°C – 110°C.
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Note: Salts of cyclohexylamine with short-chain fatty acids (e.g., acetate) are solids. The branching of the isobutyrate anion may lower lattice energy compared to the n-butyrate isomer, potentially broadening the melting range.
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Thermal Stability: The salt is thermally labile. Upon heating above its melting point (>140°C), it undergoes dehydration to form the covalent amide, N-cyclohexylisobutyramide .
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Mechanism:
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Solubility & Solution Chemistry
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Water Solubility: High. The ionic nature ensures ready dissolution in water.
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Organic Solubility:
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Soluble: Ethanol, Methanol, Chloroform (due to lipophilic cyclohexyl and isopropyl groups).
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Insoluble/Sparingly Soluble: Diethyl ether, Hexane (used for precipitation during synthesis).
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pH (1% Aqueous Solution): 8.5 – 9.5 .
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Basis: Cyclohexylamine (
) is a stronger base than isobutyrate ( ) is a conjugate base. Hydrolysis leads to an alkaline solution.
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Hygroscopicity
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Classification: Moderate to High.
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Implication: The salt must be stored in desiccated conditions. Absorption of atmospheric moisture can lead to "oiling out" or hydrolysis disproportionation.
Synthesis & Characterization Protocol
This protocol provides a self-validating method for synthesizing high-purity cyclohexylammonium isobutyrate.
Experimental Workflow
Reagents:
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Cyclohexylamine (Reagent Grade, >99%)
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Isobutyric Acid (Reagent Grade, >99%)
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Solvent: Anhydrous Diethyl Ether or n-Hexane (for precipitation)
Procedure:
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Preparation: Dissolve 10 mmol (0.99 g) of cyclohexylamine in 10 mL of anhydrous diethyl ether in a round-bottom flask.
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Addition: Place the flask in an ice bath (0°C). Dropwise add 10 mmol (0.88 g) of isobutyric acid.
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Observation: The reaction is exothermic. A white precipitate should form immediately.
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Isolation: Stir for 30 minutes to ensure complete neutralization. Filter the precipitate under vacuum.
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Purification: Wash the filter cake with cold hexane to remove unreacted acid/amine.
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Drying: Dry in a vacuum desiccator over
for 4 hours. Do not heat to avoid amide formation.
Characterization (Self-Validation)
| Method | Expected Signal | Validation Logic |
| IR Spectroscopy | Broad band 2500–3200 cm⁻¹ ( | Absence of C=O stretch at 1710 cm⁻¹ (free acid) confirms complete salt formation. |
| ¹H-NMR (D₂O) | Shift of | Distinct from free amine (~2.6 ppm). Integration ratio 1:1 (Cyclohexyl : Isopropyl) confirms stoichiometry. |
Mechanism of Action & Applications
Visualizing the Reaction Landscape
The following diagram illustrates the equilibrium between the salt, its dissociated components, and the irreversible thermal dehydration to the amide.
Figure 1: Reaction landscape showing the formation of the salt and its thermal conversion to the amide.
Application 1: Silanol Condensation Catalyst
Cyclohexylammonium isobutyrate acts as a latent catalyst for the condensation of silanols (Si-OH) in silicone polymer curing.
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Mechanism: The salt dissociates slightly to release the amine, which catalyzes the nucleophilic attack of one silanol group on another.
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Advantage: Unlike free amines, the salt provides a "pot life" (latency) because the active catalytic species is released only upon slight heating or equilibrium shifts, preventing premature curing.
Application 2: Volatile Corrosion Inhibitor (VCI)
The compound is effective in protecting ferrous metals in enclosed spaces.
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Vapor Phase Transport: The salt has a measurable vapor pressure. In the vapor phase, it dissociates into the volatile amine and acid.
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Surface Adsorption:
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Amine: Adsorbs onto the metal surface, raising the local pH and neutralizing acidic contaminants.
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Isobutyrate: The carboxylate anion forms a hydrophobic passivation layer, repelling moisture.
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Figure 2: Mechanism of Volatile Corrosion Inhibition (VCI) by amine-carboxylate salts.
Safety & Handling
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Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
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Handling: Wear nitrile gloves and safety glasses. The compound may release cyclohexylamine vapor, which has a fishy, amine-like odor and is a respiratory irritant.
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Storage: Store in a tightly sealed container away from strong oxidizers and acids. Hygroscopic nature requires desiccation.
References
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Reaction of Cyclohexylamine and Carboxylic Acids
- Source: PubChem. "Cyclohexanamine;2-methylpropanoic acid".
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URL:[Link]
- Source: US Patent 3160601A. "Amine salts of phosphoric acid and amine salts of carboxylic acid as silanol condensation catalysts".
- General Properties of Cyclohexylamine Salts (VCI Context)
